1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Properties:

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate, also known as metronidazole hydrochloride monohydrate, is a well-established antibiotic belonging to the nitroimidazole class. Its primary application in scientific research lies in its ability to inhibit the growth of various anaerobic bacteria, protozoa, and some helminths []. Studies have demonstrated its effectiveness against a broad spectrum of microorganisms, including Clostridium difficile, Helicobacter pylori, Trichomonas vaginalis, and Giardia lamblia [, , ].

Mechanism of Action:

The antimicrobial activity of 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate is attributed to its ability to disrupt the DNA replication process within susceptible microorganisms. The drug acts by targeting the nitro group present in its structure, which undergoes reduction inside the anaerobic environment of these organisms. This reduction process generates reactive oxygen species that damage the microbial DNA, ultimately leading to cell death.

Research Applications:

-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate is widely used in various scientific research settings, including:

- Antimicrobial susceptibility testing: This involves determining the effectiveness of the drug against specific bacterial or parasitic strains isolated from clinical samples.

- In vitro and in vivo studies: Researchers utilize this compound to investigate its efficacy against various pathogens in controlled laboratory environments or animal models [, ].

- Drug combination studies: Scientists may explore the synergistic effects of combining 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate with other antibiotics to combat resistant microbial strains [].

Additional Research Areas:

Beyond its established role as an antibiotic, ongoing research is exploring the potential of 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate in other areas of scientific investigation, including:

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate (often abbreviated as AEMNI.2HCl.H2O) is a synthetic organic compound. Information on its origin and specific significance in scientific research is currently limited. However, its structure suggests potential roles in medicinal chemistry due to the presence of the nitroimidazole group, a core structure found in many bioactive molecules [].

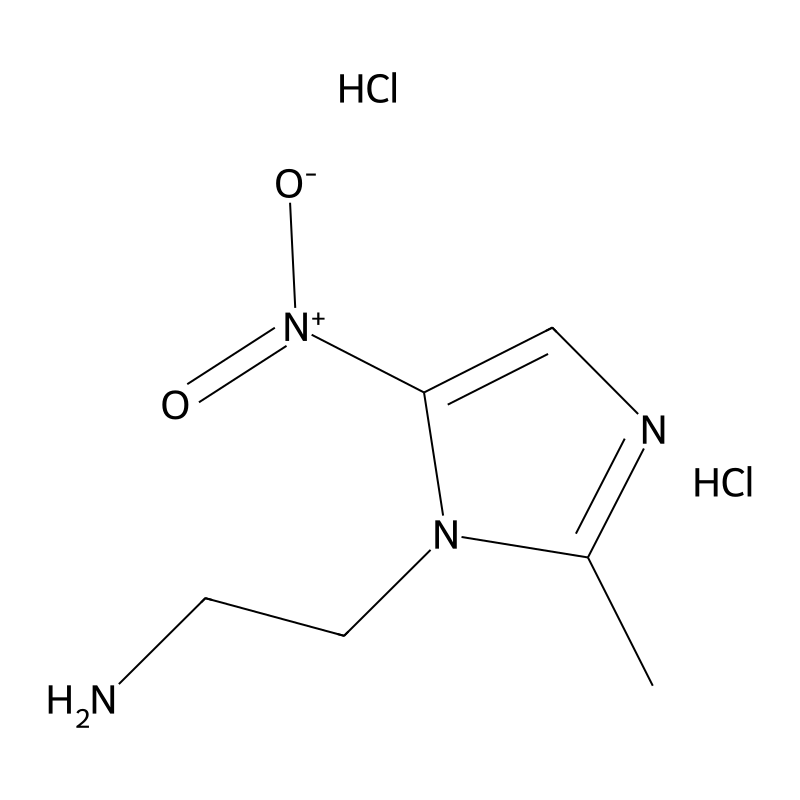

Molecular Structure Analysis

AEMNI.2HCl.H2O possesses a five-membered heterocyclic ring, the nitroimidazole. This ring contains two nitrogen atoms, a carbon atom attached to a nitro group (NO2), a methyl group (CH3), and a carbon atom bonded to an ethane chain with an amine group (NH2) at its terminus. The molecule also contains two hydrochloride (HCl) salts and one water molecule attached (monohydrate).

The key features of the structure include:

- The nitroimidazole ring, which can participate in various chemical reactions due to the electron-withdrawing nature of the nitro group [].

- The amine group, a common functional group for forming bonds with other molecules and potentially influencing biological activity [].

Chemical Reactions Analysis

- Synthesis: AEMNI.2HCl.H2O likely involves a multi-step organic synthesis process using precursor molecules containing the nitroimidazole ring, ethane diamine, and hydrochloric acid.

- Decomposition: Under extreme heat or in strong acidic/basic conditions, the molecule might decompose, breaking down the nitroimidazole ring and releasing the amine and chloride components.

Physical And Chemical Properties Analysis

- The presence of the hydrophilic (water-loving) chloride salts and water molecule suggests some degree of water solubility.

- The nitro group and the aromatic ring structure might contribute to a relatively high melting point.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Irritant;Health Hazard